molecular formula C11H13N3 B1335761 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 501902-68-7

3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1335761
CAS No.: 501902-68-7
M. Wt: 187.24 g/mol
InChI Key: DOKNEPPEEBJNJR-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2,5-dimethylphenyl group attached to the third position of the pyrazole ring and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2,5-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

    3-(2,5-Dimethylphenyl)-1H-pyrazole: Lacks the amine group at the fifth position.

    3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.

    3-(2,5-Dimethylphenyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine group.

Uniqueness: 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the amine group, which can participate in various chemical reactions and interactions, making it a versatile compound for different applications. The amine group also enhances its potential biological activity compared to its analogs.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-3-4-8(2)9(5-7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKNEPPEEBJNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262542
Record name 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501902-68-7
Record name 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501902-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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